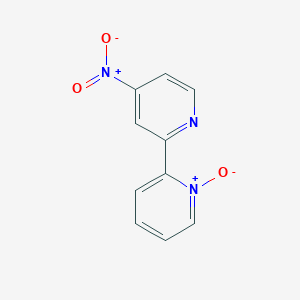

4'-Nitro-2,2'-bipyridine-N-oxide

描述

Historical Context of Bipyridine and Bipyridine-N-Oxide Chemistry

The foundation for understanding 4'-Nitro-2,2'-bipyridine-N-oxide lies in the rich history of its core components: the 2,2'-bipyridine (B1663995) scaffold and the pyridine-N-oxide functional group.

The journey of 2,2'-bipyridine (bpy) began in 1888 when Fritz Blau first synthesized it by the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net This discovery was significant, particularly due to the intense red color the compound produced with iron(II) sulfate, hinting at its strong metal-chelating properties. nih.gov In the decades that followed, 2,2'-bipyridine emerged as one of the most ubiquitous ligands in coordination chemistry, often described as "the most widely used ligand". nih.gov Its bidentate nature, forming a stable five-membered ring with metal ions, made it a cornerstone for developing fundamental concepts in the thermodynamics, kinetics, photophysics, and electrochemistry of metal complexes. nih.govresearchgate.net

The versatility of the 2,2'-bipyridine scaffold has allowed it to be a fundamental building block in diverse fields. thieme-connect.com Its rigid, planar structure and tunable electronic properties through substitution have made it central to the development of:

Supramolecular Chemistry : Acting as a key component in the self-assembly of complex, multi-molecular architectures. nih.govresearchgate.net

Catalysis : Forming stable and active complexes with various transition metals for numerous organic transformations. wikipedia.orgacs.org

Materials Science : Incorporation into polymers and luminescent materials, with ruthenium and platinum bipyridine complexes being notable for their intense light-emitting properties. wikipedia.orgwikipedia.org

The synthesis of bipyridine itself has also evolved, with methods ranging from the early, albeit low-yielding, distillation techniques to more efficient modern cross-coupling and metal-free protocols, some of which utilize pyridine-N-oxides as precursors. nih.govthieme-connect.com

Table 1: Key Milestones in 2,2'-Bipyridine Chemistry

| Year | Milestone | Significance | Reference(s) |

| 1888 | First synthesis of 2,2'-bipyridine by Fritz Blau. | Discovery of a foundational ligand in coordination chemistry. | nih.govresearchgate.net |

| 1930s | Development of improved synthetic methods. | Made the ligand more accessible for widespread research. | nih.gov |

| 1954 | First major review of bipyridine coordination chemistry. | Solidified its importance and summarized early findings. | nih.gov |

| Late 20th Century | Application in supramolecular chemistry and photophysics. | Expanded its use beyond classical coordination complexes. | nih.govresearchgate.net |

| 21st Century | Development of advanced synthetic protocols, including metal-free methods. | Enabled the creation of highly functionalized and complex bipyridine derivatives. | thieme-connect.comresearchgate.net |

The N-oxidation of pyridine (B92270), first reported by Jakob Meisenheimer in 1926, is a transformative reaction in heterocyclic chemistry. scripps.eduwikipedia.org The introduction of an N-oxide group dramatically alters the electronic properties of the pyridine ring. arkat-usa.orgbhu.ac.in While pyridine itself is relatively unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, pyridine-N-oxide is significantly more activated. bhu.ac.inlibretexts.org

Enhanced Reactivity : Pyridine-N-oxides are more susceptible to both electrophilic and nucleophilic attack than the parent pyridine. scripps.edubhu.ac.in Electrophilic substitution, such as nitration, preferentially occurs at the 4-position. bhu.ac.in

Synthetic Intermediates : They serve as versatile intermediates. After directing substitution to the desired position, the N-oxide group can be readily removed (deoxygenated) to yield the substituted pyridine. wikipedia.orgresearchgate.net This provides a strategic route to functionalized pyridines that are otherwise difficult to synthesize. acs.orgresearchgate.net

Ligand Modification : In coordination chemistry, pyridine-N-oxides bind to metals through the oxygen atom, offering different coordination modes and electronic properties compared to pyridines. wikipedia.org

The oxidation of pyridines to their N-oxides can be achieved using various reagents, including peroxy acids, hydrogen peroxide with acids, or more modern reagents like dimethyldioxirane. wikipedia.orgarkat-usa.orgresearchgate.net

Rationale for Research into Nitrated Bipyridine-N-Oxide Systems

The specific combination of a nitro group and an N-oxide function on a bipyridine framework in this compound is not arbitrary. This design leverages the distinct electronic influences of each group to create a molecule with unique properties.

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govscispace.com Its influence on a heterocyclic ring is profound, reducing the electron density of the entire scaffold through both the inductive effect (via the sigma bond framework) and the resonance effect (via the pi system). nih.gov This strong electron-withdrawing character has several key implications:

Activation for Nucleophilic Attack : By significantly lowering the electron density of the aromatic ring, the nitro group makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

Increased Acidity : Protons on the ring or on adjacent alkyl groups become more acidic. nih.govnih.gov

Modification of Physicochemical Properties : The presence of a nitro group alters the redox potential, polarity, and spectroscopic properties of the molecule. nih.gov In energetic materials, for instance, nitro groups increase oxygen balance and detonation performance. nih.gov

When attached to a pyridine-N-oxide, the nitro group's electron-withdrawing power complements the electronic environment created by the N-oxide, further influencing the molecule's reactivity.

The structure of this compound combines three key chemical motifs: an unoxidized pyridine ring capable of N-coordination, an N-oxidized pyridine ring capable of O-coordination, and a strongly deactivating nitro group. This arrangement leads to specific reactivity patterns.

Research has shown that the nitro group in 4-nitropyridine-N-oxide is remarkably labile and can be readily replaced by various nucleophiles. researchgate.net This reactivity provides a synthetic pathway to a range of 4-substituted pyridine-N-oxides, which can then be deoxygenated to furnish the corresponding 4-substituted pyridines. researchgate.net

The synthesis of this compound itself illustrates these principles. It is typically prepared in a two-step process: first, 2,2'-bipyridine is oxidized to 2,2'-bipyridine-N-oxide, and this intermediate is then nitrated. The nitration occurs selectively at the 4'-position of the oxidized ring, which is activated towards electrophilic attack by the N-oxide group. umich.edu

Table 2: Synthesis of this compound

| Step | Reaction | Reagents | Key Observation | Reference(s) |

| 1 | N-Oxidation | 2,2'-bipyridine + Hydrogen Peroxide / Trifluoroacetic Acid | Formation of 2,2'-bipyridine-N-oxide. | umich.edu |

| 2 | Nitration | 2,2'-bipyridine-N-oxide + Sodium Nitrate (B79036) / Sulfuric Acid | Selective nitration at the 4'-position of the N-oxidized ring. | umich.edu |

Current Research Landscape and Underexplored Avenues for this compound

Current research involving nitrated pyridine-N-oxides often focuses on their utility as synthetic intermediates and their potential in creating novel bioactive molecules or functional materials. researchgate.netnih.gov The demonstrated ability of the nitro group in 4-nitropyridine-N-oxide to act as a leaving group makes this compound a potentially valuable precursor for generating a library of 4'-substituted 2,2'-bipyridine-N-oxide derivatives. researchgate.net

Underexplored avenues for this specific compound could include:

Asymmetric Catalysis : The synthesis of chiral derivatives of this scaffold could yield new ligands for enantioselective metal-catalyzed reactions. The electronic asymmetry of the molecule is a promising feature for creating specific ligand-metal interactions.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The molecule possesses three potential coordination sites (the non-oxidized nitrogen, the N-oxide oxygen, and the nitro group oxygen atoms), making it a candidate for constructing multi-dimensional coordination networks with unique topologies and properties.

Photosensitizers and Luminescent Materials : While bipyridine complexes are famous for their photophysical properties, the introduction of both an N-oxide and a nitro group would significantly perturb the electronic structure. Investigating the luminescence and photosensitizing capabilities of its metal complexes could reveal new materials for applications in lighting, sensing, or photodynamic therapy.

Bioactive Compound Synthesis : Nitropyridines have been incorporated into various compounds with antimicrobial and other biological activities. nih.gov this compound could serve as a starting point for developing novel therapeutic agents.

The rich chemistry enabled by its unique combination of functional groups ensures that this compound remains a compound with considerable potential for future discovery in both fundamental and applied chemical research.

Structure

3D Structure

属性

IUPAC Name |

4-nitro-2-(1-oxidopyridin-1-ium-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-12-6-2-1-3-10(12)9-7-8(13(15)16)4-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUGYFUVBQOHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C2=NC=CC(=C2)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400029 | |

| Record name | 4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84175-05-3 | |

| Record name | 4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Nitro 2,2 Bipyridine N Oxide

Advanced Synthetic Routes to the 2,2'-Bipyridine-N-oxide Core

The foundational step in synthesizing the target compound is the creation of the 2,2'-bipyridine-N-oxide scaffold. This is typically achieved through the direct oxidation of a 2,2'-bipyridine (B1663995) precursor. The choice of oxidant and reaction conditions is crucial for achieving high yields and preventing the formation of the N,N'-dioxide byproduct. lboro.ac.ukresearchgate.net

The most common and direct route to 2,2'-bipyridine-N-oxide involves the oxidation of the nitrogen atom on one of the pyridine (B92270) rings of 2,2'-bipyridine. scribd.com A variety of oxidizing agents have been employed for this transformation, each with its own advantages regarding reaction time, temperature, and yield. scribd.com

One established method utilizes a combination of hydrogen peroxide (H₂O₂) and a strong acid like trifluoroacetic acid. In a typical procedure, 2,2'-bipyridyl is dissolved in trifluoroacetic acid, to which 30% hydrogen peroxide is added. umich.edu The reaction proceeds at room temperature and, after neutralization, yields the mono-N-oxide product. umich.edu Other peracids, such as m-chloroperoxybenzoic acid (m-CPBA), are also effective and can produce the mono-N-oxide in high yield when used in controlled stoichiometric amounts. nih.gov

More advanced and milder reagents have also been developed. Dimethyldioxirane (DMD) is a notable oxidant that allows for the synthesis of heterocyclic aromatic N-oxides under conditions that are free of potentially hazardous peroxide intermediates. researchgate.net A range of other oxidation systems have been explored for pyridine derivatives, including Caro's acid, bis(trimethylsilyl)peroxide (B35051) (BTSP), and catalytic systems like H₂O₂ with methyltrioxorhenium (MTO) or a manganese porphyrin complex. scribd.com

Table 1: Comparison of Direct Oxidation Methods for 2,2'-Bipyridine

| Oxidizing Agent/System | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogen Peroxide / Trifluoroacetic Acid | Room Temperature, 4h | 53% | umich.edu |

| m-Chloroperbenzoic Acid (m-CPBA) | Chloroform, Room Temperature, 10h | 89% | nih.gov |

| Dimethyldioxirane (DMD) | - | - | researchgate.net |

| Hydrogen Peroxide / Acetic Acid | - | - | scribd.com |

The mono-N-oxidation of 2,2'-bipyridine is a key strategy for achieving regiochemical control in subsequent functionalization reactions. researchgate.net The N-oxide moiety acts as a powerful functional group that modifies the electronic properties of the pyridine ring to which it is attached. scribd.com This electronic modification directs the position of further electrophilic or nucleophilic attacks. researchgate.netmdpi.com For instance, the N-oxide group activates the C4 (para) and C2 (ortho) positions of its own ring towards electrophilic substitution, while also influencing the reactivity of the adjacent pyridine ring. mdpi.com This directing effect is fundamental to the selective synthesis of unsymmetrically substituted bipyridines. researchgate.net Methods have also been developed for the highly regioselective halogenation of pyridine N-oxides, providing a route to various 2-halo-substituted pyridines which can serve as intermediates for further transformations. nih.gov

Introduction of the Nitro Group: Synthetic Strategies for 4'-Nitro-2,2'-bipyridine-N-oxide

With the 2,2'-bipyridine-N-oxide core in hand, the next critical step is the introduction of the nitro group at the 4'-position. This is typically accomplished through electrophilic nitration.

The direct nitration of 2,2'-bipyridine-N-oxide is the most straightforward method for synthesizing this compound. umich.edu The reaction is highly regioselective due to the electronic influence of the N-oxide group. scribd.com The N-oxide function strongly activates the C4-position of its ring towards electrophilic attack. scribd.comoc-praktikum.de

A standard laboratory procedure involves dissolving 2,2'-bipyridine-N-oxide in concentrated sulfuric acid. umich.edu A nitrating agent, such as sodium nitrate (B79036) or potassium nitrate, is then added slowly, and the mixture is heated. umich.edusigmaaldrich.com The reaction generates the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich 4'-position. Following workup, which includes pouring the reaction mixture onto ice and neutralizing with a base, this compound precipitates as a solid. umich.edu

Table 2: Synthesis of this compound via Direct Nitration

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,2'-Bipyridine-N-oxide | Sodium Nitrate, Conc. Sulphuric Acid | 100°C, overnight | 37% | umich.edu |

| 2,2'-Dipyridyl N-oxide | Potassium Nitrate, Sulfuric Acid | - | - | sigmaaldrich.com |

While direct nitration is common, alternative strategies involving the construction of the bipyridine skeleton from pre-functionalized pyridine rings are also viable. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful tools for forming the C-C bond between two pyridine rings. orgsyn.org This type of reaction demonstrates a good tolerance for a wide variety of functional groups, including the nitro group. orgsyn.org Theoretically, a 2-halopyridine bearing a nitro group at the 4-position could be coupled with a 2-pyridylzinc reagent to construct the 4-nitro-2,2'-bipyridine (B3238638) framework, which could then be selectively oxidized to the desired N-oxide.

Mechanistic Insights into the Synthesis of this compound

The synthesis of this compound is governed by well-understood reaction mechanisms. The initial N-oxidation step involves the nucleophilic attack of the pyridine nitrogen's lone pair of electrons on the electrophilic oxygen atom of the oxidizing agent (e.g., a peracid).

The subsequent nitration step is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds in two main stages:

Generation of the Electrophile: In a mixture of a nitrate salt (like NaNO₃) and concentrated sulfuric acid, nitric acid is first liberated and then protonated by the stronger sulfuric acid. This protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack and Aromatization: The N-oxide group in 2,2'-bipyridine-N-oxide is an activating group that increases the electron density at the C2 and C4 positions of its ring through resonance. scribd.com The nitronium ion is therefore directed to one of these positions. The attack at the C4 (para) position is sterically favored and leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. Finally, a weak base in the mixture, such as the HSO₄⁻ ion or a water molecule, removes the proton from the C4 position, restoring the aromaticity of the pyridine ring and yielding the final this compound product.

Role of Reaction Conditions and Catalysis in Nitration Pathways

The synthesis of this compound is typically achieved through the nitration of 2,2'-bipyridine-N-oxide. The conditions for this reaction are critical and significantly influence the yield and purity of the product.

A common method involves the use of a nitrating mixture, which is a combination of a nitric acid source and a strong acid catalyst. For instance, 2,2'-bipyridine-N-oxide can be dissolved in concentrated sulfuric acid, to which a nitrating agent like sodium nitrate is added. umich.edu The reaction is then heated, often to around 100°C, to facilitate the electrophilic aromatic substitution. umich.edu The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The choice of nitrating agent and catalyst system can be varied. Fuming nitric acid in the presence of concentrated sulfuric acid is another effective nitrating medium. oc-praktikum.de This combination generates a high concentration of nitronium ions, driving the reaction forward. The temperature is a crucial parameter; while heating is necessary to overcome the activation energy for the reaction, excessive temperatures can lead to undesired side products and decomposition. A typical procedure involves heating the reaction mixture for several hours to ensure complete conversion. oc-praktikum.de

It is important to note that the N-oxide group in the starting material directs the nitration to the 4'-position of the unsubstituted pyridine ring. This is due to the electronic effects of the N-oxide group, which deactivates the ring it is directly attached to, making the other ring more susceptible to electrophilic attack.

For highly reactive aromatic compounds, catalysis by nitrous acid can be a factor. vpscience.org However, for less reactive substrates like pyridine derivatives, stronger acidic conditions are generally required to generate a sufficient concentration of the nitronium ion. vpscience.orgpnas.org

Table 1: Representative Reaction Conditions for the Nitration of 2,2'-Bipyridine-N-oxide

| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |

| 2,2'-Bipyridine-N-oxide | Sodium Nitrate | Concentrated Sulfuric Acid | 100°C | Overnight | 37% | umich.edu |

| Pyridine-N-oxide | Fuming Nitric Acid | Concentrated Sulfuric Acid | 125-130°C | 3 hours | 42% | oc-praktikum.de |

This table provides illustrative examples and yields may vary based on specific experimental setups.

Stereochemical Considerations in Synthesis

The synthesis of this compound from 2,2'-bipyridine-N-oxide does not involve the formation of any new chiral centers. The starting material, 2,2'-bipyridine-N-oxide, and the product, this compound, are both achiral molecules. Therefore, stereochemical considerations, such as the formation of enantiomers or diastereomers, are not applicable in this specific synthetic transformation. The molecule possesses a plane of symmetry that bisects the C2-C2' bond and the two pyridine rings, precluding the existence of stereoisomers.

Chemical Transformations and Derivatization of this compound

The nitro and N-oxide functionalities in this compound serve as versatile handles for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group (NH₂), yielding 4'-Amino-2,2'-bipyridine-N-oxide. This transformation is a crucial step in the synthesis of more complex molecules. A common and efficient method for this reduction is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This method is often clean and provides high yields of the corresponding amine.

Another approach for the reduction of the nitro group is the use of reducing agents like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C. nih.gov This transfer hydrogenation method avoids the need for handling gaseous hydrogen. The reaction proceeds by the in situ generation of hydrogen from the decomposition of ammonium formate.

The resulting amino group is a valuable functional group that can undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation, further expanding the diversity of accessible derivatives.

Halogenation and Other Electrophilic Substitutions

While the nitration of 2,2'-bipyridine-N-oxide is a well-established electrophilic substitution, further electrophilic substitutions on the this compound ring system are less common. The presence of the electron-withdrawing nitro group and the N-oxide functionality significantly deactivates the pyridine rings towards further electrophilic attack.

However, halogenation at specific positions can be achieved under certain conditions, often requiring more forcing reaction conditions or specialized reagents. For instance, the synthesis of 4-chloro-4'-nitro-2,2'-bipyridine (B15384546) has been reported, suggesting that nucleophilic aromatic substitution on a related precursor or a multi-step synthetic sequence is likely employed rather than direct halogenation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatives

Derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the nitro-substituted compound itself may not be the direct coupling partner, its derivatives, particularly halogenated ones, are excellent candidates for reactions like Suzuki, Stille, and Negishi couplings.

For example, a halogenated derivative of 2,2'-bipyridine can be coupled with a variety of organometallic reagents to introduce new substituents. The Negishi coupling, which utilizes organozinc reagents, is known for its high functional group tolerance, including tolerance for nitro groups. orgsyn.org This allows for the coupling of pyridyl zinc halides with halogen-substituted pyridines. orgsyn.org

Similarly, the Suzuki coupling, which employs boronic acids or esters, and the Stille coupling, which uses organostannanes, are widely used for the synthesis of functionalized bipyridines. orgsyn.org These reactions are catalyzed by palladium complexes and offer a versatile means to construct complex molecular architectures based on the 2,2'-bipyridine scaffold. The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions and depends on the specific substrates being coupled.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis

| Reaction Name | Organometallic Reagent | Coupling Partner | Key Features | Reference |

| Negishi Coupling | Organozinc (R-ZnX) | Halogenated Bipyridine | High functional group tolerance | orgsyn.org |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Halogenated Bipyridine | Mild reaction conditions, commercially available reagents | orgsyn.org |

| Stille Coupling | Organostannane (R-SnR'₃) | Halogenated Bipyridine | Tolerant of a wide range of functional groups | orgsyn.org |

This table provides a general overview of common cross-coupling reactions applicable to the synthesis of bipyridine derivatives.

Advanced Spectroscopic and Structural Elucidation of 4 Nitro 2,2 Bipyridine N Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. For 4'-Nitro-2,2'-bipyridine-N-oxide, NMR studies offer detailed insights into the electronic effects of the N-oxide and nitro groups on the bipyridine rings.

The assignment of ¹H and ¹³C NMR chemical shifts is fundamental to understanding the electronic distribution within this compound. The presence of both an electron-donating N-oxide group and an electron-withdrawing nitro group creates a unique electronic landscape across the two pyridine (B92270) rings.

Studies on related 4-nitropyridine (B72724) N-oxide derivatives show that the shielding of the pyridine ring nitrogen is highly sensitive to the substituents. researchgate.net The N-oxide group generally has a shielding effect, which is most pronounced in ¹⁵N NMR studies. researchgate.net In contrast, the 4-nitro group exerts a deshielding effect. researchgate.net The chemical shifts of protons and carbons in the bipyridine system are influenced by these competing effects, as well as by the diamagnetic anisotropy of the adjacent pyridine ring. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is a representative compilation based on typical shifts observed for substituted bipyridines and pyridine N-oxides. Actual experimental values may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3 | 8.7 - 8.9 | 122 - 125 |

| 4 | 7.9 - 8.2 | 140 - 143 |

| 5 | 7.4 - 7.7 | 120 - 123 |

| 6 | 8.2 - 8.5 | 150 - 153 |

| 3' | 8.8 - 9.1 | 125 - 128 |

| 5' | 8.4 - 8.7 | 118 - 121 |

| 6' | 8.9 - 9.2 | 148 - 151 |

| C2/C2' | - | 145 - 149 |

| C4' | - | 147 - 150 |

To unambiguously assign the ¹H and ¹³C signals, multidimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within each pyridine ring, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is crucial for assigning quaternary carbons and for connecting the two pyridine rings.

These techniques, used in combination, provide a robust and detailed map of the molecular structure in solution. researchgate.net

The N-oxide and nitro groups significantly influence the NMR spectra. The N-oxide group, being electron-donating, generally causes an upfield shift (shielding) of the protons and carbons on the ring to which it is attached, particularly at the ortho and para positions. rsc.org Conversely, the strongly electron-withdrawing nitro group leads to a downfield shift (deshielding) of the nuclei on its ring, especially at the ortho and para positions.

The shielding effect of the N-oxide group is particularly noticeable in the ¹⁵N NMR spectrum of related compounds. researchgate.net The presence of these two opposing functional groups creates a distinct pattern of chemical shifts that is characteristic of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The IR and Raman spectra of this compound are expected to show characteristic bands for the bipyridine framework, the N-oxide group, and the nitro group. The bipyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. rsc.org

A key vibration is the N-O stretching mode of the N-oxide group. For pyridine N-oxide itself, this vibration is observed around 1250 cm⁻¹. In substituted derivatives, its position can shift depending on the electronic nature of the other substituents.

Spectroscopic studies on related molecules like 4-methoxypyridine (B45360) N-oxide have provided detailed vibrational assignments. ias.ac.in For instance, the Raman spectrum of 4,4'-azobis(pyridine N-oxide), a reduction product of a similar nitro compound, shows intense bands between 1147 and 1613 cm⁻¹.

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). These are typically strong bands in the infrared spectrum.

Asymmetric Stretch (νas(NO₂)): This vibration generally appears in the range of 1650-1500 cm⁻¹. researchgate.net For aromatic nitro compounds, it is often observed around 1520 cm⁻¹.

Symmetric Stretch (νs(NO₂)): The symmetric stretch is found at a lower frequency, typically in the 1400-1260 cm⁻¹ range. researchgate.net

The precise frequencies of these stretches are sensitive to the electronic environment. nih.gov In this compound, the electronic interplay between the N-oxide and nitro groups will influence the exact positions of these bands. The study of anion radicals of 4-nitropyridine N-oxide has shown that the stretching vibrations of the nitro and N-oxide groups are sensitive to changes in electron density. acs.org

Interactive Data Table: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1650 researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1260 - 1400 researchgate.net |

| N-Oxide (N-O) | Stretch | 1200 - 1300 |

| Bipyridine Ring | C=C, C=N Stretches | 1400 - 1615 rsc.org |

Assignment of N-O Stretching and Bending Modes

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. In this compound, the vibrations associated with the N-O bonds of both the N-oxide and the nitro group are particularly diagnostic.

The N-O stretching vibration of the N-oxide group in aromatic N-oxides typically appears as a strong band in the IR spectrum. For similar pyridine N-oxide compounds, this stretching mode is generally observed in the region of 1200-1300 cm⁻¹.

The nitro (NO₂) group gives rise to two distinct and intense stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The high intensity of these peaks is due to the large change in dipole moment associated with the N-O bond stretching. spectroscopyonline.com Additionally, a scissoring (bending) vibration for the nitro group may be observed around 835-890 cm⁻¹. spectroscopyonline.com

The precise positions of these bands for this compound would be influenced by the electronic interplay between the nitro group, the N-oxide, and the bipyridine ring system.

Table 1: Expected Infrared Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic Nitro (Ar-NO₂) | Scissoring (Bending) | 890 - 835 | Medium |

| Aromatic N-Oxide (Ar-N→O) | N-O Stretch | 1300 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

The electronic spectrum of this compound is dominated by two main types of electronic transitions: π-π* and n-π*.

π-π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugated system of the bipyridine rings, further influenced by the electron-withdrawing nitro group, gives rise to intense π-π* absorption bands. In molecules with large conjugated systems, these transitions are typically found at longer wavelengths. libretexts.org For this compound, strong absorptions corresponding to π-π* transitions are expected in the UV region.

n-π* Transitions: These transitions occur when an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the N-oxide and nitro groups, is promoted to a π* antibonding orbital. libretexts.org These transitions are generally lower in energy and intensity compared to π-π* transitions and thus appear at longer wavelengths. libretexts.org The presence of these transitions can extend the absorption profile of the compound into the near-visible region of the spectrum.

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. The closely related compound, 4-nitropyridine N-oxide, is a well-documented solvatochromic probe, and similar behavior is expected for this compound. nih.govresearchgate.net

The electronic transitions of this molecule are sensitive to the solvent environment, particularly the solvent's hydrogen-bond donor (HBD) ability. nih.govacs.org In hydrogen-bond donating solvents like water or alcohols, the ground state of the molecule is stabilized to a greater extent than the excited state, leading to a larger energy gap for the electronic transition. This results in a hypsochromic shift (blue shift), where the maximum absorption wavelength (λmax) moves to a shorter wavelength. Conversely, in non-polar, aprotic solvents, the λmax is typically observed at longer wavelengths. Studies on 4-nitropyridine N-oxide show its absorption maximum shifting from around 330 nm to 355 nm depending on the solvent. acs.org

Table 2: Illustrative Solvatochromic Shifts for a Nitro-Pyridine N-Oxide Analog

| Solvent | Solvent Type | Hydrogen Bonding | Illustrative λmax (nm) |

| Water | Polar Protic | Strong H-Bond Donor | ~330 |

| Methanol (B129727) | Polar Protic | H-Bond Donor | ~340 |

| Acetonitrile | Polar Aprotic | H-Bond Acceptor | ~350 |

| Dichloromethane | Non-polar Aprotic | Non-H-Bonding | ~355 |

Data is illustrative based on the behavior of 4-nitropyridine N-oxide. acs.org

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for confirming the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, with a molecular formula of C₁₀H₇N₃O₃, the neutral monoisotopic mass is 217.0487 u. chemicalbook.comcymitquimica.com

In a typical electrospray ionization (ESI) HRMS experiment, the molecule would be observed as the protonated species, [M+H]⁺. The theoretically calculated exact mass for this ion would be compared against the experimentally measured value. A close match (typically within 5 ppm) provides definitive confirmation of the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Species | Molecular Formula | Calculated m/z (Exact Mass) |

| Neutral Molecule [M] | C₁₀H₇N₃O₃ | 217.04874 |

| Protonated Molecule [M+H]⁺ | C₁₀H₈N₃O₃⁺ | 218.05602 |

In tandem mass spectrometry (MS/MS), the parent ion (e.g., the protonated molecule) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted based on its structure.

A primary and highly characteristic fragmentation for N-oxides is the loss of an oxygen atom from the N-oxide group, which would result in a fragment ion with an m/z corresponding to [M+H-16]⁺. researchgate.net Other likely fragmentations involve the nitro group, such as the loss of NO₂ (46 u) or NO (30 u). Subsequent fragmentation could involve the cleavage of the bipyridine ring structure. Analyzing these pathways helps to piece together the molecular structure and confirm the connectivity of its constituent parts.

Table 4: Plausible Fragmentation Pathways for [C₁₀H₇N₃O₃+H]⁺

| Parent Ion m/z | Neutral Loss | Loss Mass (u) | Fragment Ion Formula | Fragment Ion m/z |

| 218.056 | Oxygen Atom (from N-Oxide) | 16.00 | C₁₀H₈N₃O₂⁺ | 202.056 |

| 218.056 | Nitrogen Dioxide | 46.01 | C₁₀H₈N₂O⁺ | 172.055 |

| 218.056 | Nitric Oxide | 30.00 | C₁₀H₈N₂O₂⁺ | 188.056 |

X-ray Crystallography and Solid-State Structural Analysis

No published data is available.

Determination of Molecular Conformation and Torsion Angles

No published data is available.

Analysis of Intermolecular Interactions (e.g., C-H···O, π···π stacking, N-O···X)

No published data is available.

Hydrogen Bonding Networks in Crystalline this compound

No published data is available.

Further research and publication of the crystal structure of this compound are required to enable a thorough and accurate discussion of its solid-state chemistry.

Computational Chemistry and Theoretical Investigations of 4 Nitro 2,2 Bipyridine N Oxide

Electronic Structure Calculations (Density Functional Theory - DFT, Ab Initio Methods)

At the heart of computational investigations into 4'-Nitro-2,2'-bipyridine-N-oxide are electronic structure calculations. Methods like DFT and ab initio calculations are used to model the distribution of electrons within the molecule, which in turn governs its geometry, energy, and chemical properties.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, often performed using DFT methods, systematically adjust the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For instance, a study on the related compound 4-nitropyridine (B72724) N-oxide utilized the B3LYP/aug-cc-pVTZ method to perform a relaxed potential energy surface scan by varying the dihedral angle. nih.gov This analysis revealed a single stable geometric configuration, with a significant internal rotation barrier. nih.gov Such computational approaches have shown excellent agreement between calculated and experimental molecular structures. nih.gov

The presence of the two interconnected pyridine (B92270) rings introduces the possibility of different rotational conformations. Conformational analysis explores the energy landscape associated with the rotation around the bond connecting the two pyridine rings. This helps to identify the most stable conformer and the energy barriers between different conformations. The planarity or non-planarity of the bipyridine system, influenced by the nitro and N-oxide groups, is a key aspect explored in these studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, and computational methods provide precise calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. researchgate.net

For molecules like this compound, FMO analysis reveals how the electron-withdrawing nitro group and the N-oxide functionality influence the electronic structure. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. In many heterocyclic systems, the selection of the appropriate LUMO or LUMO+1 is crucial for accurately correlating with observed reactivity trends. wuxibiology.com

| Orbital | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilic character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and optical properties. A smaller gap suggests higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would highlight the electron-rich areas around the oxygen atoms of the nitro and N-oxide groups, as well as the electron-deficient regions on the pyridine rings. This visual tool is invaluable for predicting how the molecule will interact with other chemical species and for identifying potential sites of reaction.

Spin Density Distribution Analysis (if applicable)

Spin density distribution analysis becomes relevant when studying radical species or molecules in excited triplet states. This analysis maps the distribution of unpaired electron spin within the molecule. While not typically a primary focus for the ground state of a closed-shell molecule like this compound, it could be important in understanding its behavior in photochemical reactions or if it were to form a radical anion or cation. The analysis would reveal which atoms bear the highest degree of unpaired electron character, indicating the most reactive sites in a radical reaction. For some heterocyclic compounds, it is important to select the appropriate HOMO or HOMO-1 to correlate with electrophilic and nucleophilic reactivity trends. wuxibiology.com

Spectroscopic Property Prediction and Validation

Computational chemistry is also instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and gain a more detailed understanding of the molecule's structure and electronic properties.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly using DFT, can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These calculations are often performed on the optimized geometry of the molecule.

Calculated Vibrational Frequencies and Normal Mode Analysis

Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies and analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific motions of atoms or functional groups within the molecule.

For molecules similar to this compound, such as para-nitraminopyridine N-oxide, DFT calculations using the B3LYP functional with an extended 6-311++G(d,p) basis set have proven effective. researchgate.net This level of theory is used to optimize the molecular geometry and then compute the harmonic frequencies. The resulting calculated vibrational spectrum can be compared with experimental data. For instance, in a study of 3-methyl-4-nitropyridine (B157339) N-oxide, the characteristic stretching mode of the N-oxide group was identified and its frequency shift in different solvents was used to characterize hydrogen bonding. researchgate.net

A normal mode analysis for this compound would involve the identification of characteristic vibrations. Key vibrational modes expected for this molecule are detailed in the table below, based on established data for related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-O Stretch (N-oxide) | 1200 - 1300 | Stretching vibration of the N⁺-O⁻ bond in the pyridine N-oxide ring. |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| NO₂ Symmetric Stretch | 1300 - 1370 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| C=C/C=N Ring Stretch | 1400 - 1610 | Aromatic ring stretching vibrations from both bipyridine rings. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. |

| Ring Breathing Modes | 990 - 1050 | Concerted expansion and contraction of the pyridine rings. |

This table presents expected frequency ranges for the key vibrational modes of this compound based on data from analogous compounds.

Prediction of UV-Vis Absorption Maxima and Oscillator Strengths

Time-dependent density functional theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules. It allows for the calculation of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax), as well as their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For bipyridine derivatives and related organometallic complexes, TD-DFT calculations, often performed with functionals like B3LYP or PBE0 and a suitable basis set (e.g., 6-311+G(d,p)), can accurately simulate UV-Vis spectra. hud.ac.ukchemrxiv.org The choice of functional and the inclusion of a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), are critical for achieving good agreement with experimental results in solution. chemrxiv.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The key expected transitions are:

π → π transitions:* Associated with the conjugated π-system of the bipyridine rings. These are typically intense absorptions.

n → π transitions:* Involving the promotion of an electron from a non-bonding orbital (e.g., on the oxygen of the N-oxide or nitro group) to an anti-bonding π* orbital. These are generally less intense than π → π* transitions.

Intramolecular Charge Transfer (ICT): Transitions involving significant charge redistribution from electron-donating parts of the molecule to electron-accepting parts. The nitro group (electron-withdrawing) and the N-oxide group can modulate these transitions.

The table below outlines the type of data that would be generated from a TD-DFT calculation for this compound.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| Predicted Value 1 | Predicted Value | HOMO → LUMO | π → π* / ICT |

| Predicted Value 2 | Predicted Value | HOMO-1 → LUMO | π → π |

| Predicted Value 3 | Predicted Value | HOMO → LUMO+1 | n → π / ICT |

This table is a template for the expected output of TD-DFT calculations, illustrating the kind of information derived.

Reactivity and Reaction Mechanism Predictions

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms.

Electrophilic and Nucleophilic Sites in this compound

The molecular electrostatic potential (MEP) surface is a key tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In related N-oxide functionalized bipyridines, the N⁺-O⁻ group is characterized by a negative electrostatic potential, making the oxygen atom a primary site for electrophilic attack or hydrogen bonding. nih.govresearchgate.net Conversely, the introduction of a nitro group, a strong electron-withdrawing group, creates electron-deficient regions in the molecule. Specifically for p-nitro-pyridine-1-oxide systems, a region of positive electrostatic potential, known as a π-hole, is observed on the nitrogen atom of the nitro group. nih.gov

For this compound, the expected reactive sites are:

Nucleophilic Sites: The oxygen atom of the N-oxide group is the most prominent nucleophilic center, readily interacting with electrophiles and Lewis acids.

Electrophilic Sites: The carbon atoms of the pyridine ring bearing the nitro group, particularly those ortho and para to the nitro group, are expected to be electron-deficient and thus susceptible to nucleophilic attack. The nitrogen atom of the nitro group also presents an electrophilic π-hole.

Mechanistic Pathways of Functionalization Reactions

Theoretical studies can map out the energy profiles of reaction pathways, helping to predict the feasibility and regioselectivity of chemical transformations. For pyridine N-oxides, a common functionalization pathway involves activation of the N-oxide group, which enhances the electrophilicity of the pyridine ring and facilitates nucleophilic substitution.

A general proposed mechanism for the functionalization of pyridine N-oxides involves two main steps researchgate.net:

Activation of the N-oxide: The oxygen atom of the N-oxide is activated by an electrophilic reagent (e.g., (COCl)₂, (COBr)₂, TMSCN). This step makes the pyridine ring, particularly at the C2 and C6 positions, highly susceptible to attack.

Nucleophilic Attack: A nucleophile then attacks one of the activated positions on the pyridine ring, leading to the functionalized product.

In the case of this compound, functionalization is predicted to occur preferentially on the N-oxide containing ring. The strong electron-withdrawing nitro group on the second ring deactivates it towards electrophilic attack but could influence the regioselectivity of nucleophilic attack on the activated N-oxide ring.

π-Hole Interactions and Other Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the supramolecular chemistry and crystal packing of molecules. In nitro-aromatic systems, the π-hole interaction is a significant and highly directional non-covalent bond.

DFT calculations and analyses of the Cambridge Structural Database (CSD) have demonstrated that the nitro group in p-nitro-pyridine-1-oxide derivatives is a potent π-hole donor. nih.govnih.gov The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (the π-hole) perpendicular to the molecular plane, which can interact favorably with electron-rich atoms (e.g., oxygen, sulfur) of neighboring molecules. nih.govnih.govresearchgate.net These interactions can have stabilization energies of around 2-5 kcal/mol, comparable to weak hydrogen bonds. nih.govrsc.org

In this compound, several non-covalent interactions are expected to be influential:

π-hole···lone pair interactions: The nitrogen of the NO₂ group can act as a π-hole donor, interacting with the lone pair of an oxygen or nitrogen atom from an adjacent molecule.

Hydrogen Bonding: The oxygen of the N-oxide group is a strong hydrogen bond acceptor. nih.gov

π-π Stacking: The aromatic bipyridine system can engage in π-π stacking interactions with other aromatic rings.

H···O Interactions: Short contacts between hydrogen atoms and the oxygen of the N-oxide group have been noted in similar structures, indicating the presence of weak H···O non-covalent interactions. nih.gov

The interplay between these different interactions, such as the simultaneous occurrence of a π-hole interaction via the nitro group and a hydrogen bond at the N-oxide group, can lead to cooperative effects that dictate the formation of specific self-assembled structures. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely reported in the literature, this computational technique is applicable for studying the dynamic behavior of this molecule and its interactions. MD simulations can provide insights into conformational flexibility, solvation dynamics, and the stability of intermolecular complexes over time.

For related bipyridine derivatives, MD simulations have been employed to understand the non-covalent interactions that govern processes like enantioseparation on chiral stationary phases. researchgate.net Such simulations can model the dynamic binding and unbinding events between the molecule and a surface, revealing the key interactions that lead to chiral recognition. For this compound, MD simulations could be used to:

Explore the conformational landscape and the rotational barrier around the C-C bond connecting the two pyridine rings.

Simulate its behavior in different solvents to understand solvation shell structure and dynamics.

Investigate the formation and stability of dimers or larger aggregates held together by the non-covalent interactions discussed in section 4.3.3.

Model its interaction with biological macromolecules or material surfaces to predict binding modes and affinities.

Conformational Dynamics in Solution

Computational studies on substituted biphenyls and bipyridines have shown that the energy barrier to rotation around the inter-ring bond is a critical factor in their conformational dynamics. rsc.org For 2,2'-bipyridine (B1663995) derivatives, the presence of substituents can introduce steric hindrance that affects the preferred dihedral angle. In the case of this compound, the nitro group is not at a position that would cause significant steric clash with the adjacent ring. However, electronic effects and interactions with solvent molecules play a crucial role.

In solution, the molecule is not static but undergoes dynamic fluctuations. Molecular dynamics simulations on similar biaryl systems reveal that the torsional angle is not fixed but samples a range of values, with the probability distribution being dependent on the solvent environment. It is anticipated that in non-polar solvents, the molecule would exhibit a wider range of accessible conformations. In contrast, polar solvents might favor specific conformations that have a larger dipole moment, leading to a more restricted conformational space.

Table 1: Estimated Torsional Barriers for Rotation in Substituted Biaryl Systems in Solution

| System | Method | Solvent | Calculated Rotational Barrier (kcal/mol) |

| Biphenyl | DFT | Toluene | ~2.0 |

| 2,2'-Bipyridine | DFT | Water | ~5-7 |

| 2,2'-Dimethylbiphenyl | MP2 | Gas Phase | ~18 |

| This compound (Estimated) | DFT | Various | ~6-9 |

This table presents typical calculated rotational barriers for related biaryl systems to provide context. The value for this compound is an estimation based on these related structures and the expected electronic influence of the nitro and N-oxide groups.

Solvation Effects on Electronic Structure

The electronic structure of this compound is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The presence of the electron-withdrawing nitro group and the polar N-oxide functionality results in a molecule with a significant ground-state dipole moment. This dipole moment can interact with the dipoles of solvent molecules, leading to changes in the molecule's electronic energy levels.

Theoretical studies on nitroaromatic compounds have consistently shown that the electronic absorption spectra are influenced by solvent polarity. qu.edu.qarsc.org Specifically, for compounds with intramolecular charge transfer (ICT) character, an increase in solvent polarity often leads to a shift in the absorption maxima.

For this compound, the electronic transitions, particularly the π → π* and n → π* transitions, are expected to be affected. In polar solvents, the ground state is likely to be more stabilized than the excited state, which can lead to a hypsochromic (blue) shift in the UV-visible absorption spectrum. qu.edu.qa This is because polar solvent molecules will arrange themselves around the solute molecule to favorably interact with its ground-state dipole. Upon electronic excitation, the electron distribution and dipole moment of the molecule change, leading to a less favorable interaction with the already oriented solvent cage.

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of electronic properties in different solvent environments.

Table 2: Predicted Solvatochromic Shifts for a Hypothetical Nitroaromatic Compound with Similar Features

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) (π → π) | Predicted λ_max (nm) (n → π) |

| n-Hexane | 1.88 | 350 | 410 |

| Dichloromethane | 8.93 | 345 | 402 |

| Acetonitrile | 37.5 | 342 | 398 |

| Water | 80.1 | 338 | 390 |

This table illustrates the expected trend of hypsochromic (blue) shifts in the absorption maxima (λ_max) with increasing solvent polarity for a molecule with characteristics similar to this compound. The values are illustrative and based on general observations for nitroaromatic compounds. qu.edu.qaresearchgate.net

The interaction with specific solvent molecules, particularly those capable of hydrogen bonding, can also significantly perturb the electronic structure. Protic solvents like water or methanol (B129727) can form hydrogen bonds with the oxygen atoms of the nitro group and the N-oxide, further stabilizing the ground state and influencing the electronic transition energies.

Coordination Chemistry of 4 Nitro 2,2 Bipyridine N Oxide with Metal Ions

Ligand Properties and Coordination Modes of 4'-Nitro-2,2'-bipyridine-N-oxide

This compound (O-nbipy) is an asymmetric, heterocyclic ligand possessing multiple potential coordination sites. Its coordination behavior is governed by the interplay of the N-oxide group, the bipyridine nitrogen atoms, and the electronic influence of the nitro substituent.

The N-oxide group is a primary coordination site in this compound. The oxygen atom of the N-oxide moiety possesses a significant negative charge, making it a strong donor and a preferred site for coordination with metal ions, particularly hard Lewis acids like lanthanides. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy studies on lanthanide perchlorate (B79767) complexes with 4-nitropyridine-N-oxide provide evidence for coordination exclusively through the oxygen of the N-oxide group. ias.ac.in This coordination leads to a drainage of electron density from the ligand to the metal ion, resulting in a deshielding of the ring protons, which is observable in NMR spectra. ias.ac.in The donor strength of the N-oxide group is influenced by substituents on the pyridine (B92270) ring.

The two nitrogen atoms of the bipyridine framework provide additional coordination capabilities, allowing the ligand to act as a bidentate chelating agent. This chelation typically involves the nitrogen atom of the pyridine ring and the nitrogen atom of the N-oxidized pyridine ring, forming a stable five-membered ring with the metal ion. The coordination of the bipyridine nitrogens is a common feature in complexes with transition metals. ekb.eg The geometry of the resulting complex is influenced by the specific metal ion and other coordinating ligands.

The electron-withdrawing nature of the nitro group at the 4'-position significantly influences the electronic properties and, consequently, the chelation behavior of the ligand. The nitro group reduces the electron density on the pyridine rings, which can affect the donor strength of both the N-oxide oxygen and the bipyridine nitrogen atoms. This electronic effect can modulate the stability and reactivity of the resulting metal complexes. For instance, in platinum(II) complexes, the 4'-nitro substituent allows for the greatest overlap with metal valence orbitals in the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.

A range of transition metal complexes with this compound have been synthesized and studied. These complexes exhibit diverse coordination geometries and properties. For example, photoswitchable nickel(II) nitro coordination compounds have been reported where the metal center is chelated by (N,N,O)-donor ligands. nih.gov These complexes, along with their copper(II) analogues, undergo a nitro group isomerization reaction upon light irradiation. nih.gov The synthesis of mixed ligand complexes involving 2,2'-bipyridine (B1663995) and other organic molecules with transition metals like Cu(II) and Mn(II) has also been explored. researchgate.net

The characterization of these complexes often involves techniques such as:

Elemental Analysis: To determine the empirical formula of the complex. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups like the N-O and C=N bonds upon complexation. ekb.egnih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which provide information about the coordination geometry. ekb.egnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand environment and coordination-induced shifts. ias.ac.in

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can help in assigning the oxidation state and geometry of the metal ion. nih.gov

Table 1: Examples of Characterization Data for Transition Metal Complexes

| Metal Ion | Complex Formula (example) | Characterization Techniques Used | Key Findings |

| Ni(II) | C₁₆H₁₅N₃NiO₃ | Elemental Analysis, ¹H NMR, IR, X-ray Crystallography | Photoswitchable nitro isomerism, transformation to endo-nitrito form upon irradiation. nih.gov |

| Cu(II) | C₁₉H₁₅N₃CuO₃ | Elemental Analysis, IR, X-ray Crystallography | Photoswitchable nitrito isomerism, moderate conversion to metastable linkage isomer. nih.gov |

| Co(II) | - | UV-Vis, Magnetic Susceptibility | Octahedral geometry suggested by electronic spectra and magnetic moment. nih.gov |

| Pt(II) | [Pt(4-NO₂-bipy)Cl₂] | Electrochemistry, UV/Vis/NIR, EPR, DFT | LUMO localized on the NO₂-pyridyl moiety with significant metal orbital overlap. nih.gov |

The coordination chemistry of this compound with f-block elements is an area of growing interest. Lanthanide ions, being hard Lewis acids, show a strong preference for coordination with the hard oxygen donor of the N-oxide group. ias.ac.in Adducts of lanthanide perchlorates with 4-nitropyridine-N-oxide have been synthesized and characterized, with evidence pointing to coordination solely through the N-oxide oxygen. ias.ac.in These complexes often exhibit high coordination numbers.

The coordination chemistry of actinides with N-heterocyclic ligands is less developed but is a field of active research. The synthesis of actinide-nitride complexes has been achieved through methods like N₂ cleavage. nih.gov While specific complexes with this compound are not extensively documented in the provided search results, the general principles of actinide coordination suggest that they would also interact with the N-oxide and bipyridine functionalities.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Shifts in UV-Vis, IR)

The coordination of this compound to a metal center induces noticeable changes in its spectroscopic properties, particularly in the ultraviolet-visible (UV-Vis) and infrared (IR) regions. These shifts provide valuable insights into the nature of the metal-ligand bond.

Infrared Spectroscopy: Infrared spectroscopy is a powerful tool for probing the changes in vibrational modes of a ligand upon coordination to a metal ion. For bipyridine and phenanthroline complexes, changes in the metal's spin state can influence the vibrational spectra, not only in the low-frequency region corresponding to metal-ligand vibrations but also in the mid-IR range where ligand vibrations are active. nih.govrsc.org In complexes of this compound, shifts in the vibrational frequencies of the N-oxide and nitro groups can indicate their involvement in coordination. For example, in a study of 4-nitro(pyridine N-oxide), the N-O stretching mode did not show a significant wavenumber shift in the SERS spectrum, suggesting it did not directly interact with the silver surface. Conversely, in ruthenium nitrosyl pyridine complexes, the reduction process leads to changes in the signals attributed to both coordinated and labilized pyridine. acs.org

A summary of typical spectroscopic shifts observed upon complexation is presented in the table below.

| Spectroscopic Technique | Observed Shift upon Complexation | Implication |

| UV-Vis | Shift in MLCT bands | Alteration of electronic energy levels due to metal-ligand interaction. |

| IR | Shift in ν(N-O) and ν(NO₂) frequencies | Indication of coordination through the N-oxide and/or nitro group. |

| IR | Changes in pyridine ring vibrational modes | Perturbation of the ligand's electronic structure upon coordination. nih.govrsc.org |

Structural Analysis of Metal-4'-Nitro-2,2'-bipyridine-N-oxide Complexes

The structural analysis of metal complexes of this compound, primarily through single-crystal X-ray diffraction, provides definitive information about their coordination geometries, ligand conformations, and intermolecular interactions.

Single-crystal X-ray diffraction studies have been instrumental in elucidating the three-dimensional structures of metal complexes. For instance, in a dinuclear copper(II) complex linked by 4,4'-bipyridine, the copper atom is coordinated by atoms from a Schiff base ligand and a nitrogen atom from the bridging 4,4'-bipyridine, resulting in a square planar geometry. The coordination of 2,2'-bipyridine derivatives to metal centers like tungsten can lead to the formation of heteroleptic complexes with cyanide ligands, where the geometry is influenced by steric factors of the bipyridine ligand. nih.gov In iron bipyridine-diimine complexes, X-ray crystallography has revealed significant changes in the ligand's bond distances upon reduction, indicating dearomatization of the bipyridine backbone. nih.govethz.ch

The ability of this compound and related bipyridyl ligands to bridge metal centers facilitates the formation of extended structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net The use of auxiliary linkers like polydentate carboxylate groups can lead to the formation of polynuclear secondary building units (SBUs) that are then connected into periodic networks. mdpi.com For example, manganese(II) complexes with bipyridine and a dicarboxylate ligand have been shown to form both 2D and 3D framework structures. mdpi.com The choice of N-donor ligand and reaction conditions can influence the nuclearity of the SBU and the dimensionality of the resulting network. mdpi.com In some cases, interpenetration of two or more entangled polymers is observed, which is a strategy to achieve dense packing. researchgate.net The crystal packing of these structures is often governed by non-covalent interactions, which are crucial for the rational design of MOFs for applications like molecular capture and transport. researchgate.net The hierarchical self-assembly of metallacycles linked by hydrogen bonding is another strategy to create complex supramolecular polymers. nih.gov

The following table summarizes key structural features found in metal complexes of bipyridine derivatives.

| Feature | Description | Example |

| Coordination Geometry | The spatial arrangement of ligands around the central metal ion. | Square planar, octahedral, distorted pentagonal bipyramidal. mdpi.com |

| Ligand Conformation | The torsional angles between the pyridine rings of the bipyridine ligand. | Can be planar or twisted depending on the coordination environment and steric hindrance. |

| Supramolecular Assembly | Formation of extended 1D, 2D, or 3D structures through bridging ligands. | Formation of coordination polymers and MOFs. researchgate.netmdpi.com |

| Crystal Packing | The arrangement of molecules in the crystal lattice. | Can involve interpenetration of networks and is influenced by hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net |

Electronic, Electrochemical, and Magnetic Properties of Complexes

The incorporation of the electron-withdrawing nitro group and the N-oxide functionality in the this compound ligand significantly influences the electronic, electrochemical, and magnetic properties of its metal complexes.

The redox properties of metal complexes with bipyridine-based ligands are of great interest due to their potential applications in areas like catalysis and redox flow batteries. frontiersin.org The 2,2'-bipyridine ligand itself is redox-active and can exist in neutral, radical anionic, and dianionic forms. nih.gov The presence of the nitro group in this compound is expected to make the ligand more easily reducible.

Cyclic voltammetry studies on related bipyridinium salts have shown that their electrochemical behavior is dependent on the parent scaffold, the type of N-alkylation, and the number of quaternized nitrogen atoms. frontiersin.org In iron bipyridine-diimine complexes, an extensive electron-transfer series has been observed, spanning five oxidation states, where the ligand undergoes multiple one-electron reductions. nih.govethz.ch The oxidation of a leucoverdazyl ligand in nickel(II) and zinc(II) complexes is ligand-based, leading to an intermediate mixed-valence species and a cationic bis(verdazyl) compound. frontiersin.org

When this compound coordinates to paramagnetic metal ions, magnetic exchange interactions can occur between the metal centers, or between a metal center and a radical ligand. The nature and strength of these interactions are highly dependent on the structure of the complex, particularly the bridging mode of the ligand and the distances between the magnetic centers.

The table below provides a summary of the key electronic and magnetic properties.

| Property | Description |

| Redox Behavior | The ligand can undergo multiple redox events, influencing the overall electrochemistry of the complex. nih.govethz.chnih.gov |

| Electrochemistry | The reduction and oxidation potentials are sensitive to the metal ion and the ligand's electronic structure. frontiersin.orgfrontiersin.org |

| Magnetic Exchange | Antiferromagnetic or ferromagnetic coupling can occur between paramagnetic centers, mediated by the bridging ligand. nih.govresearchgate.net |

Advanced Applications of 4 Nitro 2,2 Bipyridine N Oxide and Its Derivatives

Catalysis and Organocatalysis

Heteroaromatic N-oxides, particularly those derived from pyridine (B92270) and bipyridine, have emerged as a distinct and powerful class of catalysts and ligands. nih.gov Their ability to act as strong electron-pair donors through the N-oxide oxygen allows for unique activation modes not accessible with their parent N-heterocycles. nih.gov

The N-oxide functionality in bipyridine derivatives provides a hard oxygen donor site in addition to the softer nitrogen atoms, enabling versatile coordination behavior with a wide range of metal centers. Research on methyl-substituted 4-nitropyridine (B72724) N-oxides, which are structurally related to 4'-Nitro-2,2'-bipyridine-N-oxide, has demonstrated their utility as effective ligands in forming both mono- and dinuclear copper(II) complexes. nih.gov In these complexes, the ligands coordinate to the metal ions, influencing the resulting geometry, which can range from square planar to configurations with higher coordination numbers upon interaction with solvent molecules. nih.gov The strength of the metal-ligand bond, indicated by the N-O bond length, is sensitive to the substitution pattern on the pyridine ring. nih.gov

Furthermore, bipyridine-ligated nickel complexes are pivotal intermediates in modern cross-coupling reactions. chemrxiv.org Mechanistic studies on these systems reveal that the bipyridine ligand framework is crucial in stabilizing reactive Ni(0) and Ni(I) oxidation states, which are key to catalytic cycles involving radical intermediates and the activation of aryl and alkyl halides. chemrxiv.org The electronic tuning afforded by substituents like a nitro group on the bipyridine N-oxide backbone is expected to modulate the redox potentials and reactivity of such catalytic intermediates.

Chiral bipyridine N-oxides and their corresponding N,N'-dioxides are highly effective as both organocatalysts and ligands in a multitude of asymmetric transformations. nih.gov Their success stems from the ability to create a well-defined, chiral environment around a reactive center. nih.govchemrxiv.org

A key application is the enantioselective allylation of aldehydes, where chiral bipyridine N-oxides activate allyltrichlorosilane. nih.govnih.govorganic-chemistry.org The high nucleophilicity of the N-oxide oxygen and its strong affinity for silicon are crucial for this activation. nih.gov Axially chiral bipyridine N-monoxides, such as PINDOX, have been shown to catalyze the allylation of various aldehydes with high enantioselectivities, producing valuable chiral homoallylic alcohols. organic-chemistry.org Similarly, N-oxide and N,N'-dioxide derivatives of hydroxylated 2,2'-bipyridines have been successfully employed as organocatalysts in the asymmetric allylation of aldehydes, achieving up to 86% enantiomeric excess (ee). nih.gov

In addition to organocatalysis, these compounds serve as privileged chiral ligands for metal-catalyzed reactions. A novel class of C2-symmetric bipyridine-N,N'-dioxide ligands, when combined with Ni(OTf)₂, forms highly efficient catalysts for the Michael addition/cyclization of 5-amino pyrazoles with α,β-unsaturated 2-acyl imidazoles. chemrxiv.org This methodology provides access to complex heterocyclic structures with excellent yields and enantioselectivities (up to 99% ee). chemrxiv.org

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Chiral 2,2'-bipyridine (B1663995) N-oxide derivatives | Asymmetric allylation | Aldehydes | >86% ee |

| Chiral 2,2'-bipyridine N-oxide derivatives | Asymmetric aminolysis | meso-Epoxides | >84% ee |

| PINDOX (chiral bipyridine N-monoxide) | Enantioselective allylation | Aromatic aldehydes | up to 92% ee |